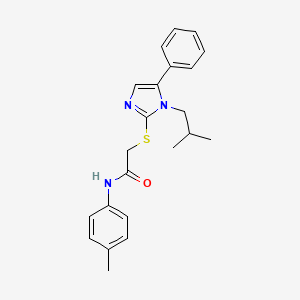

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-16(2)14-25-20(18-7-5-4-6-8-18)13-23-22(25)27-15-21(26)24-19-11-9-17(3)10-12-19/h4-13,16H,14-15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDPUWVUXIBZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether group.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thioether and acetamide groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds for Comparison:

Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.

Compound 9d (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide.

Compound from : 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide.

Spectral and Physicochemical Properties

Table 1: Comparative Spectral Data

Observations :

Table 2: Hypothetical Activity Comparison

Key Insights :

- The target compound’s isobutyl and phenyl groups may enhance COX-2 inhibition via hydrophobic interactions, similar to Celecoxib .

- In contrast, triazole-containing analogs () show stronger binding to α-glucosidase due to polar interactions with the triazole nitrogen .

Electronic and Reactivity Profiles

- HOMO-LUMO Gap : The target compound’s electron-rich imidazole and thioether groups likely result in a smaller bandgap (~4.5 eV, estimated) compared to perfluoroalkyl acetamides in (>5 eV), enhancing charge-transfer reactivity .

- MESP Analysis : The p-tolyl group’s electron-donating methyl substituent may increase electron density at the acetamide carbonyl, affecting nucleophilic attack susceptibility .

Biological Activity

The compound 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an imidazole ring, a thioether linkage, and an acetamide group, suggest diverse applications in drug development.

Structural Characteristics

The chemical formula of this compound is CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural intricacies contribute to its biological properties:

- Imidazole Ring : Commonly found in bioactive molecules, it may interact with various biological targets.

- Thioether Linkage : This moiety may undergo oxidation reactions, enhancing its reactivity and potential interactions with biological systems.

- Acetamide Group : Known for its role in drug design, it can influence the compound's pharmacokinetics.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Properties : Preliminary studies have shown that derivatives of imidazole can inhibit tumor growth in various cancer cell lines.

- Antimicrobial Effects : The presence of the imidazole scaffold suggests potential for antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Compounds similar to this one have been noted for their ability to modulate inflammatory pathways.

Anticancer Activity

A study conducted on the anticancer properties of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide revealed significant cytotoxic effects against several cancer cell lines. The compound demonstrated an IC value indicating effective inhibition of cell proliferation:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Breast Carcinoma | 12.5 | Inhibition of tubulin polymerization |

| Lung Carcinoma | 15.0 | Induction of apoptosis via caspase activation |

| Colon Carcinoma | 10.0 | Disruption of cell cycle progression |

These findings suggest that the compound's structural features allow it to interact with cellular targets involved in cancer progression.

Antimicrobial Activity

In another study focusing on antimicrobial properties, 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

This antimicrobial efficacy highlights the potential utility of this compound in developing new antibacterial agents.

Mechanistic Studies

Molecular docking studies have provided insights into the interaction between 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide and its biological targets. The results indicate favorable binding to proteins involved in cell proliferation and apoptosis regulation:

Binding Affinities

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Tubulin | -9.8 |

| Bcl-xL | -8.5 |

| COX-2 | -7.9 |

These interactions suggest that the compound may effectively inhibit key pathways involved in cancer and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.